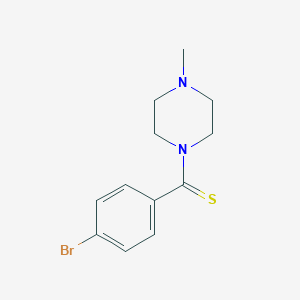

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione

Description

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is a thiocarbonyl-containing compound featuring a 4-bromophenyl group linked to a 4-methylpiperazine moiety via a methanethione (C=S) bridge. This structure combines a halogenated aromatic system with a heterocyclic amine, making it a candidate for diverse biological applications.

The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, contributing to hydrophobic interactions and halogen bonding in target binding .

Propriétés

IUPAC Name |

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTBHIVUVWYCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate, which is then treated with a sulfur source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the piperazine moiety can enhance the compound’s pharmacokinetic properties. The methanethione group may also play a role in modulating the compound’s activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution

- Fluorine, Chlorine, Iodo Derivatives: In maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (IC50 ~4–7 μM for MGL), suggesting electronic effects dominate over steric factors . However, in pyridazinone-based FPR agonists, bromo-substituted compounds exhibited specific receptor activation, indicating substituent position and electronic effects are critical in certain targets .

- Methoxy vs.

Electron-Withdrawing/Donating Groups

- Hydroxyphenyl Analogs: Compounds like (4-(4-hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone (13) demonstrated improved solubility due to the hydroxyl group, but reduced lipophilicity compared to the non-hydroxylated analog .

Heterocyclic Amine Modifications

- Piperazine vs. Morpholine: Morpholin-4-yl methanethiones (e.g., 4-(dimethylamino)phenylmethanethione) exhibited weak trypanocidal activity (IC50 >400 μM) but notable toxicity (LD50 = 214 μM in Artemia salina), whereas methylpiperazine derivatives may offer better selectivity due to reduced basicity .

- Methylpiperazine vs.

Functional Group Replacements: Methanethione (C=S) vs. Methanone (C=O)

- Biological Activity: Ketone analogs like 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone lack the thione’s nucleophilic reactivity, which may reduce irreversible binding but improve metabolic stability .

Antifungal and Antimicrobial Activity

Mannich bases containing 4-bromophenyl and piperazine groups (e.g., Diethyl ((4-bromophenyl)amino)(3-methyl-1-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl) phosphonate) demonstrated antifungal activity, suggesting the bromophenyl-piperazine scaffold is versatile for antimicrobial design .

Receptor Agonism/Antagonism

Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, highlighting the bromophenyl moiety’s role in receptor specificity .

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Activité Biologique

The compound (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is a thioether derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's chemical structure, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula can be represented as follows:

This compound features:

- A bromophenyl group that enhances its electron density and reactivity.

- A methylpiperazine moiety, which is known for its diverse pharmacological properties.

- A methanethione functional group that contributes to its biological activity.

Antimicrobial Properties

Research indicates that (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.

- Case Study 1 : A study demonstrated that derivatives of piperazine, including this compound, showed enhanced antibacterial activity compared to their chlorinated analogs. The increased electron density from the bromine substitution likely contributes to this enhanced activity .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Its interaction with various molecular targets may inhibit the proliferation of cancer cells.

- Research Findings : In vitro studies have shown that compounds containing piperazine moieties can modulate pathways involved in cell signaling and apoptosis, suggesting a possible role in cancer therapy .

The biological activity of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to altered biochemical pathways. For instance, it has been noted to influence pathways related to inflammation and cell growth.

- Cell Membrane Disruption : Its structural components allow it to integrate into lipid membranes, disrupting their integrity and leading to cell death in susceptible microorganisms.

- Pharmacokinetic Modulation : The piperazine moiety is known for enhancing the pharmacokinetic properties of various drug substances, potentially improving bioavailability and therapeutic efficacy .

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting infectious diseases and cancer.

- Agricultural Chemistry : Investigated for potential use as an agrochemical due to its antimicrobial properties.

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.